molecular formula C20H28N2 B5118143 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

货号 B5118143
分子量: 296.4 g/mol
InChI 键: PZYRYYNHJILIOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL 15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. In

作用机制

BRL 15572 selectively blocks the dopamine D3 receptor, which is primarily expressed in the mesolimbic system, a brain region involved in reward pathways. By blocking the dopamine D3 receptor, BRL 15572 reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. In addition, BRL 15572 has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BRL 15572 has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating neurotransmitter systems. BRL 15572 has also been found to have a low potential for abuse and dependence, suggesting its safety for clinical use.

实验室实验的优点和局限性

One advantage of BRL 15572 is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor in animal models of addiction and schizophrenia. However, one limitation of BRL 15572 is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for research on BRL 15572. One area of focus could be on optimizing the synthesis method to improve yields and purity. Another area of focus could be on developing new formulations of BRL 15572 with longer half-lives, which would reduce the frequency of dosing required in clinical settings. Additionally, further research could be conducted on the potential therapeutic applications of BRL 15572 in other psychiatric disorders, such as depression and anxiety. Finally, future research could explore the potential use of BRL 15572 in combination with other medications for the treatment of addiction and schizophrenia.

合成方法

BRL 15572 can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2,3-dimethylphenylacetonitrile, followed by reduction and cyclization steps. The final product is obtained through a purification process involving column chromatography. The synthesis of BRL 15572 has been optimized to achieve high yields and purity.

科学研究应用

BRL 15572 has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in reward pathways and the development of addiction. BRL 15572 has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, BRL 15572 has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential as a treatment for this disorder.

属性

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRYYNHJILIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。